

# A Comparative Meta-Analysis of Lanicemine Clinical Trials for Mood Disorders

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Lanicemine** (formerly AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, in the context of mood disorders. It offers an objective comparison with other relevant therapeutic alternatives, supported by experimental data, to inform research and development in psychiatry.

# **Executive Summary**

Lanicemine emerged as a promising therapeutic agent for mood disorders, particularly Major Depressive Disorder (MDD), based on its unique mechanism of action at the NMDA receptor, which it shares with ketamine. Clinical development aimed to harness the rapid antidepressant effects observed with ketamine while mitigating its psychotomimetic and dissociative side effects. However, Phase IIb clinical trials have yielded conflicting results regarding Lanicemine's efficacy. This guide synthesizes the available data from key clinical trials to provide a clear comparison of its performance against a placebo and other relevant treatments, namely ketamine and the adjunctive therapy, aripiprazole. While Lanicemine demonstrated a favorable safety profile, its superiority over placebo in reducing depressive symptoms was not consistently established across pivotal trials.

### **Comparative Efficacy and Safety Analysis**



The following tables summarize the quantitative data from key clinical trials of **Lanicemine** and comparator drugs.

Table 1: Efficacy of Lanicemine in Major Depressive Disorder

| Study                        | N               | Treatme<br>nt<br>Groups | Primary<br>Endpoin<br>t                     | Mean<br>Change<br>from<br>Baselin<br>e (S.D.) | p-value<br>vs.<br>Placebo | Respon<br>se Rate<br>(%) | Remissi<br>on Rate<br>(%) |
|------------------------------|-----------------|-------------------------|---------------------------------------------|-----------------------------------------------|---------------------------|--------------------------|---------------------------|
| Sanacora<br>et al.<br>(2014) | 152             | Lanicemi<br>ne<br>100mg | Change<br>in<br>MADRS<br>score at<br>Week 3 | -13.4<br>(9.9)                                | 0.006                     | 46                       | 18                        |
| Lanicemi<br>ne<br>150mg      | -12.7<br>(10.5) | 0.019                   | 42                                          | 16                                            |                           |                          |                           |
| Placebo                      | -7.9<br>(10.3)  | -                       | 25                                          | 8                                             | -                         |                          |                           |
| Sanacora<br>et al.<br>(2017) | 302             | Lanicemi<br>ne 50mg     | Change<br>in<br>MADRS<br>score at<br>Week 6 | -11.9<br>(10.1)                               | NS                        | 38                       | 19                        |
| Lanicemi<br>ne<br>100mg      | -12.5<br>(9.8)  | NS                      | 40                                          | 20                                            |                           |                          |                           |
| Placebo                      | -11.6<br>(10.4) | -                       | 39                                          | 17                                            | -                         |                          |                           |

NS: Not Significant

Table 2: Comparative Efficacy of Ketamine and Aripiprazole in MDD



| Drug             | Study                          | N   | Primary<br>Endpoint         | Mean<br>Change<br>from<br>Baseline<br>(S.D.)               | p-value<br>vs.<br>Placebo | Response<br>Rate (%)                                          |
|------------------|--------------------------------|-----|-----------------------------|------------------------------------------------------------|---------------------------|---------------------------------------------------------------|
| Ketamine         | Pooled data (multiple studies) | 97  | Change in<br>MADRS<br>score | Not<br>uniformly<br>reported                               | Significant               | 67                                                            |
| Aripiprazol<br>e | Berman et<br>al. (2007)        | 362 | Change in<br>MADRS<br>score | -8.8 (adjunctive aripiprazol e) vs5.8 (adjunctive placebo) | <0.001                    | 37.4 (adjunctive aripiprazol e) vs. 22.5 (adjunctive placebo) |

Table 3: Overview of Common Adverse Events

| Drug         | Common Adverse Events (Incidence >10%)                                                                                            |
|--------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Lanicemine   | Dizziness, Headache, Nausea, Somnolence                                                                                           |
| Ketamine     | Drowsiness, Dizziness, Poor Coordination, Blurred Vision, Feeling Strange/Unreal, Dissociative Symptoms, Increased Blood Pressure |
| Aripiprazole | Akathisia, Restlessness, Insomnia, Nausea,<br>Somnolence                                                                          |

# **Experimental Protocols**

## Lanicemine Clinical Trial Protocol (Sanacora et al., 2017)

• Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2][3][4]



- Participant Population: 302 patients aged 18-70 with a diagnosis of single-episode or recurrent MDD and a history of inadequate response to at least one antidepressant treatment.[1][2][3]
- Inclusion Criteria: Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.
- Intervention: Patients were randomized to receive 15 intravenous infusions of adjunctive
   Lanicemine 50 mg, Lanicemine 100 mg, or saline placebo over a 12-week period.[1][2][3]

   [4] The infusions were administered three times a week for the first three weeks, then weekly for three weeks, and then every two weeks for the final six weeks.
- Primary Outcome Measure: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[1][2][3][4]
- Secondary Outcome Measures: Change in MADRS score at other time points, response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), and changes in other depression and functioning scales.[1][2][3]

#### **Ketamine Clinical Trial Protocol (Representative)**

- Study Design: Typically randomized, double-blind, placebo-controlled crossover or parallelgroup studies.
- Participant Population: Patients with treatment-resistant depression (TRD), defined as failure to respond to at least two adequate antidepressant trials.
- Intervention: A single intravenous infusion of ketamine (commonly 0.5 mg/kg) administered over 40 minutes, compared with a saline placebo.
- Primary Outcome Measure: Change in MADRS or Hamilton Depression Rating Scale (HAM-D) score at 24 hours post-infusion.
- Secondary Outcome Measures: Response and remission rates, duration of antidepressant effect, and measures of dissociative and psychotomimetic symptoms.



# Aripiprazole Adjunctive Therapy Trial Protocol (Berman et al., 2007)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Participant Population: Patients with MDD who had an incomplete response to one to three prospective antidepressant treatments.
- Intervention: Patients on a stable dose of a standard antidepressant were randomized to receive adjunctive aripiprazole (starting at 2-5 mg/day, titrated up to 20 mg/day) or adjunctive placebo for 6 weeks.
- Primary Outcome Measure: Mean change from baseline in MADRS total score.
- Secondary Outcome Measures: Response and remission rates, and changes in other clinical and functional measures.

# Visualized Data and Pathways PRISMA Flow Diagram for a Hypothetical Meta-Analysis





Click to download full resolution via product page

Caption: PRISMA flow diagram illustrating the study selection process.

# Signaling Pathway of Lanicemine's Mechanism of Action





Click to download full resolution via product page

Caption: Lanicemine's mechanism via NMDA receptor antagonism.

## **Comparative Efficacy Trial Workflow**





Click to download full resolution via product page

Caption: Generalized workflow for comparative antidepressant trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aje.com [aje.com]
- 2. PRISMA 2020 flow diagram PRISMA statement [prisma-statement.org]
- 3. Developing an IV Ketamine Clinic for Treatment-Resistant Depression: a Primer PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [A Comparative Meta-Analysis of Lanicemine Clinical Trials for Mood Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674462#a-meta-analysis-of-lanicemine-clinical-trials-for-mood-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com